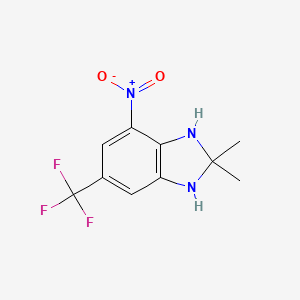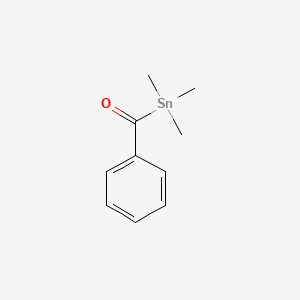
Stannane, benzoyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, benzoyltrimethyl- is an organotin compound characterized by the presence of a tin atom bonded to a benzoyl group and three methyl groups. Organotin compounds, including stannane, benzoyltrimethyl-, are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, benzoyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of trimethyltin chloride with benzoyl chloride under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of stannane, benzoyltrimethyl- often involves large-scale stannylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Stannane, benzoyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the benzoyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, benzoyltrimethyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of stannane, benzoyltrimethyl- involves coordination with target molecules through its tin atom. This coordination can facilitate various chemical transformations, such as catalysis and complex formation. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antibacterial applications or interacting with polymer precursors in industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Comparison
Stannane, benzoyltrimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties compared to other organotin compounds. For example, trimethyltin chloride lacks the benzoyl group and has different reactivity and applications. Tributyltin hydride is primarily used as a reducing agent, while dimethyltin dichloride is used in polymer stabilization .
Properties
CAS No. |
120086-07-9 |
|---|---|
Molecular Formula |
C10H14OSn |
Molecular Weight |
268.93 g/mol |
IUPAC Name |
phenyl(trimethylstannyl)methanone |
InChI |
InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H;3*1H3; |
InChI Key |
NFRGYWWFBHDOEB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


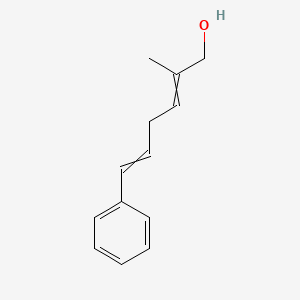
silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
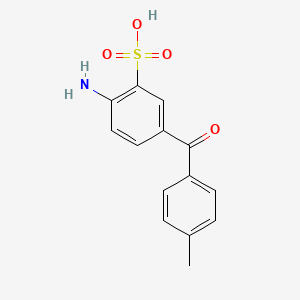
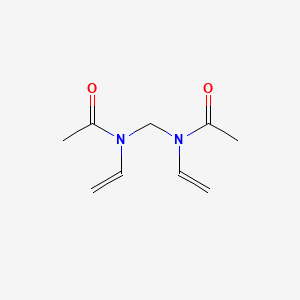
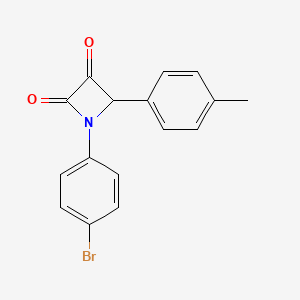
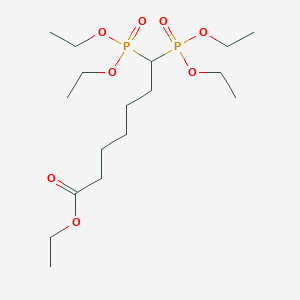
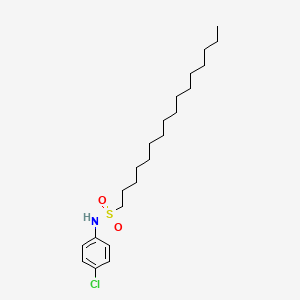
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
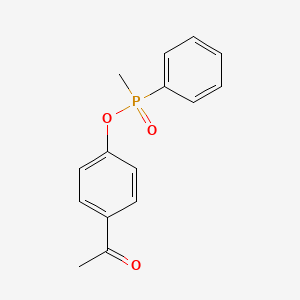
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
